molecular formula C18H11Cl2N7 B11487656 3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine

3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine

Cat. No.: B11487656
M. Wt: 396.2 g/mol
InChI Key: HMIKYYIVRRFENG-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine is a complex heterocyclic compound It is characterized by the presence of multiple fused rings, including triazole and pyrimidine moieties, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the pyrimidine ring: The triazole intermediate is then subjected to further cyclization with suitable reagents such as formamide or its derivatives.

    Introduction of chlorobenzyl and chlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using chlorobenzyl chloride and chlorophenyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

    Industry: Potential use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-7-(4-methylphenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine
  • 3-(2-chlorobenzyl)-7-(4-fluorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine
  • 3-(2-chlorobenzyl)-7-(4-bromophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine

Uniqueness

The uniqueness of 3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and chlorophenyl groups enhances its potential interactions with biological targets and its stability under various conditions.

Properties

Molecular Formula

C18H11Cl2N7

Molecular Weight

396.2 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-[(2-chlorophenyl)methyl]-3,4,5,7,9,11,12-heptazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaene

InChI

InChI=1S/C18H11Cl2N7/c19-13-7-5-11(6-8-13)16-23-24-18-15-17(21-10-26(16)18)27(25-22-15)9-12-3-1-2-4-14(12)20/h1-8,10H,9H2

InChI Key

HMIKYYIVRRFENG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C4=NN=C(N4C=N3)C5=CC=C(C=C5)Cl)N=N2)Cl

Origin of Product

United States

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